molecular formula C5H8F3NO3 B13558376 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid

2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid

Cat. No.: B13558376
M. Wt: 187.12 g/mol
InChI Key: VZPJLCANUHCOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is a fluorinated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for preparing 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the efficient synthesis of the compound on a 20 g scale . The process typically involves the use of specific catalysts and reaction conditions to achieve high selectivity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and peptides.

    Biology: Studied for its potential role in modifying protein structures and functions.

    Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to increased efficacy and reduced side effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

2-amino-5,5,5-trifluoro-4-hydroxypentanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3,10H,1,9H2,(H,11,12)

InChI Key

VZPJLCANUHCOMM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)C(C(F)(F)F)O

Origin of Product

United States

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